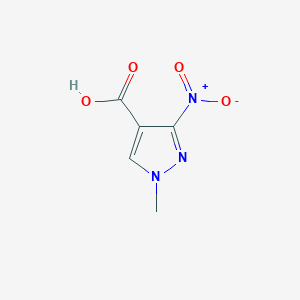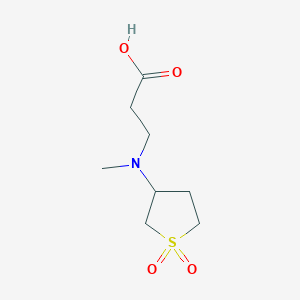
2-(3,4-Difluorophenyl)-2-methylpropanoic acid
Descripción general
Descripción
2-(3,4-Difluorophenyl)-2-methylpropanoic acid, also known as DFPMA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a chiral molecule that has two enantiomers, each with distinct properties and potential uses. In We will also list as many future directions as possible for further research on this compound.
Aplicaciones Científicas De Investigación
Fluorescence Probes for Reactive Oxygen Species Detection
Research has led to the development of novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase using derivatives of 2-(3,4-difluorophenyl)-2-methylpropanoic acid. These probes are crucial for studying the roles of hROS in biological and chemical applications, offering a way to differentiate hROS from other reactive oxygen species and specifically detect hypochlorite generated in stimulated neutrophils, thus serving as useful tools in biological research (Setsukinai et al., 2003).
Enhancing Polymer Conductivity
The compound has been involved in research focusing on the conformation and aggregation effects in poly(3-hexylthiophene) aggregates doped with charge transfer dopants. This includes studying how these dopants affect polymer packing and electrical properties, essential for optimizing materials for electronic applications (Gao et al., 2013).
Anti-inflammatory Activity
Derivatives of 2-(3,4-difluorophenyl)-2-methylpropanoic acid have been synthesized and evaluated for their anti-inflammatory activity. This research is pivotal in the development of new non-steroidal anti-inflammatory drugs (NSAIDs), showing that some compounds exhibit strong anti-inflammatory activity comparable to ibuprofen without significant gastric lesions, suggesting potential for pharmaceutical development (Dilber et al., 2008).
Lewis Acid in Organic Synthesis
The compound has been used to study tris(pentafluorophenyl)borane's role as a boron Lewis acid in various reactions, including catalytic hydrometallation, alkylations, and aldol-type reactions. This research underlines the compound's utility in stabilizing less favored tautomeric forms and inducing unusual reactions, offering insights into the growing application potential in organic and organometallic chemistry (Erker, 2005).
Chemoselective Fluorination
The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, including 2-(3,4-difluorophenyl)-2-methylpropanoic acid derivatives, has been achieved, highlighting the method's practicality and convenience for synthesizing fluorinated compounds. This research is significant for developing fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals (Tang et al., 2019).
Mecanismo De Acción
Target of Action
A structurally similar compound, { [2- (1h-1,2,3-benzotriazol-1-yl)-2- (3,4-difluorophenyl)propane-1,3-diyl]bis [4,1-phenylene (difluoromethylene)]}bis (phosphonic acid), has been reported to target tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific signaling pathways.
Mode of Action
It can be inferred that the compound interacts with its target protein, potentially altering its function and leading to changes in downstream cellular processes .
Biochemical Pathways
Given its potential interaction with protein phosphatases, it may influence pathways regulated by these enzymes, such as signal transduction pathways .
Result of Action
Based on its potential interaction with protein phosphatases, it may influence cellular processes regulated by these enzymes, potentially leading to changes in cell growth, division, and signaling .
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOUWGBMHEARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611634 | |
| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306761-55-7 | |
| Record name | 3,4-Difluoro-α,α-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306761-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Difluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)








![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)



